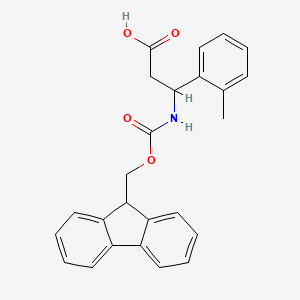

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid (FMTPA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. FMTPA is a derivative of the naturally occurring amino acid phenylalanine and is an important building block in the synthesis of many compounds. FMTPA has been used to study the structure and function of proteins and enzymes, as well as its role in the regulation of gene expression and other biochemical processes. In addition, FMTPA has been used to develop new drugs and treatments for a variety of diseases, including cancer and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, like its related fluorenylmethoxycarbonyl (Fmoc) derivatives, is used extensively in the synthesis of peptides and other organic compounds. The Fmoc group serves as a protective group for amino acids during the synthesis of peptides. It is cleaved off under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. For example, Fmoc-amino acids have been utilized in solid-phase peptide synthesis, which has significantly enhanced the methodology by introducing various solid supports, linkages, and side chain protecting groups. This advancement has facilitated the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide variety of conditions, representing a truly "orthogonal" scheme and offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

Application in Photocatalysis and Bioimaging

In the realm of photocatalysis, derivatives of fluorene, including those related to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, have been explored for their potential in facilitating chemical reactions under light irradiation. For instance, fluorene derivatives have been investigated as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a variety of benzylic amines and ethers from readily available starting materials under mild conditions, showcasing the utility of fluorene-based compounds in green chemistry applications (Chen, Lu, & Wang, 2019).

Moreover, fluorene derivatives have also been employed as fluorescence probes in bioimaging. These compounds have been designed to detect reactive oxygen species (ROS) in biological systems, distinguishing specific ROS species with high reliability. Such probes are crucial tools in understanding the roles of ROS in various biological processes and diseases. The development of novel fluorene-based fluorescence probes demonstrates the importance of these compounds in advancing biomedical research and diagnostic applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Supramolecular Chemistry

The structural and supramolecular features of Fmoc-amino acids, closely related to the chemical structure of interest, have been extensively studied to gain insights into their self-assembly properties and interactions with other molecules. This research is vital for designing and developing novel biomaterials, hydrogelators, and therapeutics. Understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety is essential for exploiting these compounds in various biomedical and materials science applications (Bojarska, Remko, Madura, Kaczmarek, Zabrocki, & Wolf, 2020).

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJJHZZZEHMKOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)